molecular formula C21H24N4OS B4759571 N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4759571
M. Wt: 380.5 g/mol
InChI Key: SLCCTKCTHYMRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis. In

Mechanism of Action

N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea inhibits GSK-3β, a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and gene expression. This compound binds to the ATP-binding site of GSK-3β and prevents its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In neurodegenerative disease models, this compound has neuroprotective effects and improves cognitive function. In diabetes models, this compound improves insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3β. However, this compound also has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of this compound treatment in their experiments.

Future Directions

There are several potential future directions for research on N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of more potent and specific GSK-3β inhibitors for therapeutic use. Another area of interest is the investigation of this compound in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on various signaling pathways.

Scientific Research Applications

N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-13-6-7-15(12-14(13)2)18-24-25-20(27-18)23-19(26)22-17-10-8-16(9-11-17)21(3,4)5/h6-12H,1-5H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCCTKCTHYMRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.